molecular formula C9H7IN2O B11841414 7-Iodo-2-methylquinazolin-4-ol

7-Iodo-2-methylquinazolin-4-ol

Cat. No.: B11841414
M. Wt: 286.07 g/mol
InChI Key: LTNWHSJXHNYNOF-UHFFFAOYSA-N
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Description

7-Iodo-2-methylquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2-methylquinazolin-4-ol typically involves the iodination of 2-methylquinazolin-4-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetic acid or ethanol under reflux conditions. The iodination process introduces the iodine atom at the 7th position of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Iodo-2-methylquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of cell division and growth, making it a potential anticancer agent. The compound’s structure allows it to bind effectively to the active site of DHFR, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-2-methylquinazolin-4-ol
  • 7-Bromo-2-methylquinazolin-4-ol
  • 7-Iodo-4-methylquinazolin-2-ol

Uniqueness

7-Iodo-2-methylquinazolin-4-ol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown remarkable cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

7-iodo-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7IN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)

InChI Key

LTNWHSJXHNYNOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)I)C(=O)N1

Origin of Product

United States

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